molecular formula C12H12ClN5 B7574870 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine

Numéro de catalogue B7574870
Poids moléculaire: 261.71 g/mol
Clé InChI: JBPOEWZXDYGLBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine, also known as CMPD101, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole-pyrazole derivatives, which have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mécanisme D'action

The mechanism of action of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the DNA polymerase activity. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway. It has also been found to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, which is required for the activation of pro-inflammatory genes. Moreover, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been demonstrated to inhibit the activity of viral DNA polymerases, which are essential for viral replication.
Biochemical and Physiological Effects:
4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been found to induce cell cycle arrest at the G1 phase and to promote apoptosis by activating caspase-3 and -9. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. In immune cells, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to reduce the expression of cell surface markers, such as CD40 and CD80, which are involved in immune activation. In viral-infected cells, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the replication of HCMV and HSV by blocking the synthesis of viral DNA.

Avantages Et Limitations Des Expériences En Laboratoire

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for its target molecules, which allows for the use of low concentrations and reduces the risk of off-target effects. Another advantage is its ability to penetrate cell membranes and reach intracellular targets, which is essential for its therapeutic applications. However, one of the limitations is its relatively low solubility in aqueous solutions, which may require the use of organic solvents and affect its bioavailability. Another limitation is its potential toxicity and side effects, which may require careful evaluation and monitoring in animal and clinical studies.

Orientations Futures

There are several future directions for the research and development of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine. One direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and neurodegenerative diseases, which are characterized by inflammation and immune dysregulation. Another direction is to optimize its chemical structure and pharmacokinetics to improve its potency, selectivity, and bioavailability. Moreover, the combination of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine with other drugs or therapies, such as immunotherapy and targeted therapy, may enhance its efficacy and reduce its toxicity. Finally, the translation of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine from preclinical studies to clinical trials may provide valuable insights into its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine involves the reaction of 7-chloro-1-methylbenzimidazole-2-carboxylic acid with 2-methyl-4-nitro-3-amino pyrazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine.

Applications De Recherche Scientifique

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the severity of inflammation in animal models. In viral infection research, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) by targeting the viral DNA polymerase.

Propriétés

IUPAC Name

4-(7-chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c1-17-10-8(13)4-3-5-9(10)16-12(17)7-6-15-18(2)11(7)14/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPOEWZXDYGLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.